
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “2’-O-Methyluridine” involved the addition of 2,2’-anhydro uridine to a solution of 15% magnesium methoxide in methanol. The mixture was refluxed, cooled, and the pH was adjusted. The solution was then roto-evaporated to a foam, which was refluxed with ethyl alcohol. The solid was filtered and the filtrate was roto-evaporated to a solid mass .Scientific Research Applications
Synthesis of Enantiomerically Pure Ribose Derivatives
This compound is used in the synthesis of enantiomerically pure 4-substituted riboses . These ribose derivatives are important in the field of medicinal chemistry, as they can be used to create a variety of bioactive compounds .
Preparation of Saccharinic Acids
Saccharinic acids are a type of organic compound that can be prepared using 2-C-Methyl-D-ribono-1,4-lactone . These acids have a variety of uses in the field of organic chemistry, including as intermediates in the synthesis of other compounds .
Synthesis of Lactones
Lactones, a type of cyclic ester, can also be synthesized using this compound . Lactones are used in a variety of applications, including in the production of pharmaceuticals and polymers .
Production of Herbicidal Esters
2-C-Methyl-D-ribono-1,4-lactone can be used as a synthon in the production of herbicidal esters . These esters are used in agriculture to control unwanted plants .
Synthesis of Branched Nucleosides
This compound is also used in the synthesis of branched nucleosides . Branched nucleosides are a type of modified nucleoside that have potential therapeutic applications, including as antiviral and anticancer agents .
Research into C-Nucleosides
The compound is an essential building block in the synthesis of C-Nucleosides . C-Nucleosides are a type of nucleoside analog that have been the subject of renewed interest due to their antiviral activity .
Synthesis of Psicose Derivatives
2-C-Methyl-D-ribono-1,4-lactone has been used in the synthesis of D- and L-Psicose derivatives . Psicose is a rare carbohydrate that can be synthesized either by isomerization of the corresponding aldoses in low yields or by multi-step syntheses .
Research into Carbohydrate Derived Catalysts
As part of an ongoing research project about the synthesis of carbohydrate derived catalysts for asymmetric syntheses, considerable amounts of D- and L-psicofuranose derivatives are required . This compound provides a cost-effective starting material for the synthesis of these derivatives .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of enantiomerically pure 4-substituted riboses . These ribose derivatives can interact with various biological targets, depending on the specific substituents introduced during synthesis.
Mode of Action
It is used as a key intermediate in the synthesis of enantiomerically pure 4-substituted riboses . The resulting ribose derivatives can interact with their targets in a manner dependent on the specific substituents introduced during synthesis.
Biochemical Pathways
The compound plays a vital role in the preparation of saccharinic acids and lactones through a chemical transformation known as the Amadori rearrangement . This rearrangement reaction enables the conversion of reducing sugars, such as the lactone, into valuable synthetic intermediates .
Pharmacokinetics
The compound is slightly soluble in dmso, methanol, and water , which could influence its absorption and distribution in the body
Result of Action
The compound is used for preparing saccharinic acids and lactones via amadori rearrangement and for use as synthons toward herbicidal esters and branched nucleosides . The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
The compound is recommended to be stored sealed in a dry environment at temperatures below -20°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s stability, efficacy, and action.
properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVKNHJSHYNHO-ZMIZWQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305049 | |
| Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one | |
CAS RN |
492-30-8 | |
| Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-C-Methyl-D-ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-C-Methyl-D-ribono-1,4-lactone in organic synthesis?
A1: This compound serves as a valuable chiral starting material for synthesizing various complex molecules. Its rigid structure and defined stereochemistry make it particularly useful for constructing specific isomers of target molecules. For instance, it has been employed in the synthesis of the C-9/C-13 fragment of Methynolide [], a macrolide with potential biological activity.
Q2: How has the synthesis of 2-C-Methyl-D-ribono-1,4-lactone been improved?
A2: Researchers have developed new and improved methods for the synthesis of 2-C-Methyl-D-ribono-1,4-lactone. One approach involves converting the readily available 2,3-O-isopropylidene-D-glyceraldehyde to the target lactone []. This method offers advantages over previous strategies in terms of yield and efficiency.
Q3: What are some examples of compounds synthesized using 2-C-Methyl-D-ribono-1,4-lactone as a starting material?
A3: The versatility of 2-C-Methyl-D-ribono-1,4-lactone is demonstrated by its successful utilization in the synthesis of diverse compounds:
- (2R,3R)-2,3-dihydroxy-2-methylpentanoic acid: This compound, representing the C-9/C-13 fragment of Methynolide, was synthesized from 2-C-Methyl-D-ribono-1,4-lactone via two distinct routes involving either an episulfide intermediate or a 5-bromo derivative [].
- 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone: This derivative was synthesized and its absolute configuration confirmed through X-ray crystallography, showcasing the compound's utility in forming specific stereoisomers [].
- 2,3-Di-C-methyl-d-allono-1,4-lactone: This compound, synthesized from 2-C-Methyl-D-ribono-1,4-lactone, exemplifies the possibility of introducing additional methyl groups at specific positions for further structural diversification [].
Q4: What insights did X-ray crystallography provide about the structure of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives?
A4: X-ray crystallographic analyses played a crucial role in confirming the relative and absolute configurations of 2-C-Methyl-D-ribono-1,4-lactone and its derivatives [, , , , , ]. This technique unambiguously determined the spatial arrangement of atoms within these molecules, revealing key structural features like the five-membered ring formation in both the lactone and acetal moieties of 2,3-O-(S)-Benzylidene-2-C-methyl-d-ribono-1,4-lactone [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



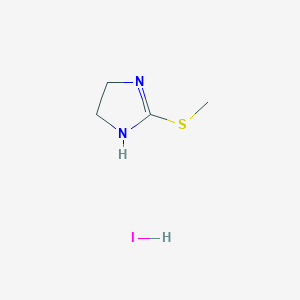
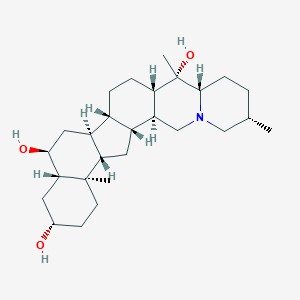

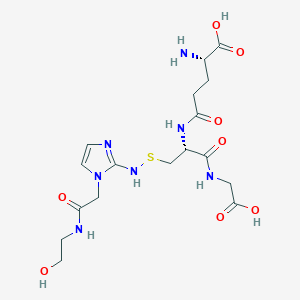
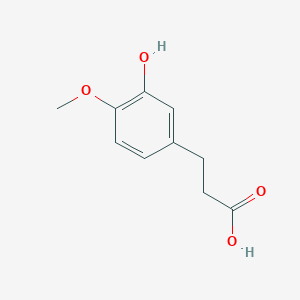
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
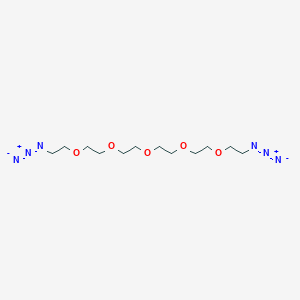

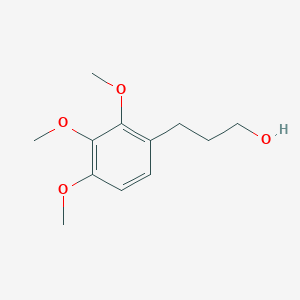
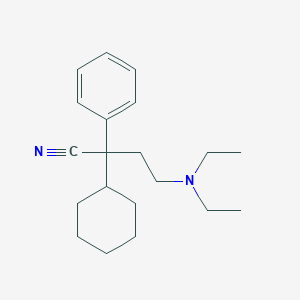
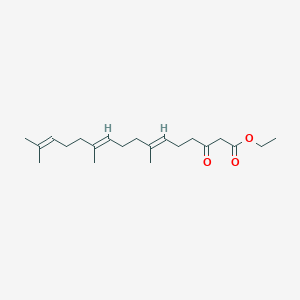


![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)